Welcome to the BenchChem Online Store!
molecular formula C17H18O2Si B8283692 6-Trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester

6-Trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester

Cat. No. B8283692
M. Wt: 282.41 g/mol
InChI Key: NKQGNMHDTOSEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08133886B2

Procedure details

A solution of 15.6 ml (113 mMol) ethynyl-trimethylsilane (Fluka; Buchs/Switzerland) and 15.7 ml (113 mMol) Et3N in 250 ml degassed DMF is added to 34 g (102 mMol) 6-trifluoromethanesulfonyloxy-naphthalene-1-carboxylic acid methyl ester, 1.0 g (5.2 mMol) CuI and 5.0 g (7.1 mMol) Pd(PPh3)2Cl2 in 250 ml of degassed DMF. After 15 h at rt, the mixture is concentrated partially in vacuo at 40° C. and the residue re-dissolved in sat. NaHCO3 solution and EtOAc. The aq. phase is separated off and extracted twice with EtOAc. The organic layer is washed twice with sat. NaHCO3 solution, water/sat. NaHCO3 solution 1:1 and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/EtOAc 199:1) gives the title compound as an oil: MS: [M+1]+=283; TLC(hexane/EtOAc 19:1): Rf=0.22.
Quantity
15.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:3]([CH3:6])([CH3:5])[CH3:4])#[CH:2].CCN(CC)CC.[CH3:14][O:15][C:16]([C:18]1[C:27]2[C:22](=[CH:23][C:24](OS(C(F)(F)F)(=O)=O)=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)=[O:17]>CN(C=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][O:15][C:16]([C:18]1[C:27]2[C:22](=[CH:23][C:24]([C:2]#[C:1][Si:3]([CH3:6])([CH3:5])[CH3:4])=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)=[O:17] |^1:45,64|

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
15.7 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)OS(=O)(=O)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
1 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
5 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated partially in vacuo at 40° C.
DISSOLUTION
Type
DISSOLUTION
Details
the residue re-dissolved in sat. NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The aq. phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic layer is washed twice with sat. NaHCO3 solution, water/
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 solution 1:1 and brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.